molecular formula C23H22N4O3 B2714685 2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946377-76-0

2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2714685
CAS No.: 946377-76-0
M. Wt: 402.454
InChI Key: NOXWMRACCNEEOE-UHFFFAOYSA-N
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Description

The compound 2-(4-Methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a valuable chemical scaffold for medicinal chemistry and drug discovery research. Its structure, featuring an oxazole core substituted with a 4-methoxyphenyl group and a 3-methylbenzoylpiperazine moiety, is of significant interest for the design of novel biologically active molecules. Oxazole derivatives are recognized in scientific literature for their potential as kinase inhibitors, which are crucial targets in oncology and other therapeutic areas . The piperazine ring system, particularly when functionalized with aromatic carbonyl groups, is a common pharmacophore that can confer affinity for various enzyme binding sites, suggesting this compound could be a key intermediate in developing protease inhibitors or receptor antagonists . Researchers can utilize this high-quality chemical as a building block for synthesizing compound libraries or as a lead structure for optimizing potency and selectivity in hit-to-lead campaigns. Its applications extend to biochemical assay development and structure-activity relationship (SAR) studies to explore new therapeutic pathways.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-4-3-5-18(14-16)22(28)26-10-12-27(13-11-26)23-20(15-24)25-21(30-23)17-6-8-19(29-2)9-7-17/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXWMRACCNEEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring, the introduction of the piperazine moiety, and the attachment of the nitrile group. A common synthetic route may involve:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key analogs and their structural differences:

Compound Name Substituent on Benzoyl Group Key Modifications Molecular Weight Notable Properties/Activities References
2-(4-Methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (Target) 3-Methyl Balanced lipophilicity ~446.5 g/mol* N/A (Theoretical) -
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluoro Increased electronegativity ~448.4 g/mol Enhanced metabolic stability
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-Fluoro Improved receptor binding affinity ~448.4 g/mol Anticonvulsant potential
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 3-Chloro Electron-withdrawing effects ~428.9 g/mol Antimicrobial activity
2-[4-(Azepane-1-sulfonyl)phenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile Azepane-sulfonyl Bulky substituent, reduced solubility ~491.6 g/mol Kinase inhibition (hypothetical)

*Calculated based on similar analogs.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylbenzoyl group in the target compound offers moderate lipophilicity compared to halogenated derivatives (e.g., fluoro or chloro), which may improve blood-brain barrier penetration .
  • Piperazine Modifications : Substitution with bulky groups (e.g., azepane-sulfonyl) reduces solubility but may enhance target specificity .
  • Heterocyclic Variations : Replacement of the oxazole ring with pyrazole or pyridine cores (e.g., in ) alters electronic properties and bioactivity .

Pharmacological and Physicochemical Properties

Lipophilicity (LogP):
  • The target compound’s 3-methylbenzoyl group likely results in a LogP of ~3.2 (estimated), compared to higher values for halogenated analogs (e.g., ~3.5 for 4-fluoro derivatives) .
  • 4-Methoxyphenyl at position 2 increases solubility relative to non-polar aryl groups (e.g., naphthyl in ) .
Bioactivity Trends:
  • Fluorinated Derivatives : Enhanced anticonvulsant activity due to improved CNS penetration .
  • Chlorinated Analogs : Broader antimicrobial spectrum attributed to increased electrophilicity .

Biological Activity

2-(4-Methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS Number: 946308-54-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3}, with a molecular weight of 402.4 g/mol. The structural features include:

  • A methoxyphenyl group,
  • A piperazine moiety linked to a methylbenzoyl group,
  • An oxazole ring.

These structural components contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

Cell Line GI50 (µM) TGI (µM) LC50 (µM) Mechanism of Action
MCF-7 (Breast)5.3712.936.0Inhibition of tubulin polymerization
MDA-MB-231 (Breast)6.0014.040.0Induction of apoptosis
COLO205 (Colon)3.508.025.0DNA damage and cell cycle arrest
NCI-H522 (Lung)4.2010.530.0Inhibition of CDK2 activity

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction : It induces programmed cell death through mitochondrial pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
  • DNA Damage : The compound can cause DNA strand breaks, leading to further activation of cellular stress responses that promote apoptosis .

Case Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines:

  • Breast Cancer Study : In a study involving MCF-7 and MDA-MB-231 cell lines, treatment with the compound resulted in significant cytotoxicity, with a GI50 value as low as 5.37 µM for MCF-7 cells, indicating potent activity against breast cancer .
  • Colon Cancer Study : Testing on COLO205 cells revealed a GI50 value of 3.50 µM, with observed effects including cell cycle arrest at the G2/M phase and increased apoptosis markers .
  • Lung Cancer Study : NCI-H522 cells showed sensitivity to treatment with a GI50 value of 4.20 µM, suggesting potential use in lung cancer therapy .

Q & A

Q. Key factors :

  • Solvent choice : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Pd-based catalysts improve coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .

How can spectroscopic and computational methods be used to resolve structural ambiguities in this compound?

Q. Basic

  • NMR (¹H/¹³C) : Assign peaks using 2D techniques (COSY, HSQC) to confirm connectivity of the oxazole, piperazine, and methoxyphenyl groups. The methoxy proton appears as a singlet at ~3.8 ppm, while aromatic protons split into distinct multiplet patterns .
  • Mass spectrometry (HRMS) : Confirm molecular weight (calculated: ~407.4 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve stereoelectronic effects of the 3-methylbenzoyl group on piperazine conformation .

Q. Advanced :

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding interactions with biological targets .

What strategies are effective in analyzing contradictory bioactivity data across studies for this compound?

Advanced
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, antitumor activity in MCF-7 vs. HeLa cells may differ due to receptor expression levels .
  • Structural analogs : Compare with derivatives (e.g., 4-chlorobenzoyl vs. 3-methylbenzoyl substituents) to isolate substituent effects. The 3-methyl group enhances lipophilicity (logP ~3.2), influencing membrane permeability .
  • Metabolic stability : Use liver microsome assays to assess CYP450-mediated degradation, which may explain potency discrepancies in vitro vs. in vivo .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Q. Advanced

  • Substituent modifications :
    • Piperazine ring : Replace 3-methylbenzoyl with thiophene-2-carbonyl to improve selectivity for kinase targets .
    • Oxazole position 2 : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and covalent binding .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the oxazole’s nitrile group) using molecular docking (e.g., AutoDock Vina) against targets like PARP-1 or 5-HT receptors .

What methodologies are recommended for investigating the compound’s mechanism of action in neurological disorders?

Q. Advanced

  • In vitro models :
    • Calcium flux assays : Measure modulation of neuronal ion channels (e.g., NMDA receptors) using fluorescent dyes .
    • Protein binding : SPR or ITC to quantify affinity for serotonin transporters (SERT) or dopamine receptors .
  • In vivo models :
    • Rodent behavioral assays : Evaluate anxiolytic effects (e.g., elevated plus maze) at doses 10–50 mg/kg .
    • PET imaging : Radiolabel the compound with ¹¹C or ¹⁸F to track brain uptake and target engagement .

How can synthetic byproducts or impurities be identified and mitigated during scale-up?

Q. Basic

  • HPLC-MS : Detect impurities (e.g., unreacted intermediates or oxidation byproducts) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Process optimization :
    • Temperature control : Maintain <60°C during coupling steps to prevent oxazole ring degradation .
    • Microwave-assisted synthesis : Reduce reaction times from 24h to 2h, minimizing side reactions .

What analytical techniques are critical for validating the compound’s stability under various storage conditions?

Q. Basic

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via:
    • TLC/HPLC : Track loss of parent compound (<5% degradation acceptable) .
    • LC-MS : Identify degradation products (e.g., hydrolysis of the nitrile to amide) .
  • Storage recommendations : Use amber vials under nitrogen at –20°C for long-term stability .

How do solvent polarity and reaction time influence regioselectivity in oxazole ring formation?

Q. Advanced

  • Solvent effects : High-polarity solvents (DMF) stabilize transition states, favoring 1,3-oxazole formation over 1,2-isomers (Krel ~3:1) .
  • Kinetic vs. thermodynamic control : Shorter reaction times (2h) favor kinetic products (oxazole-4-carbonitrile), while prolonged heating (24h) may lead to isomerization .

What computational tools are effective in predicting drug-likeness and ADMET properties?

Q. Advanced

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate:
    • Bioavailability : 55–60% (moderate due to logP ~3.5) .
    • CYP inhibition : High risk for CYP3A4 (IC₅₀ ~1.2 μM) .
  • Molecular dynamics (MD) : Simulate membrane permeation (e.g., POPC bilayers) to optimize logD values for CNS penetration .

How can researchers address discrepancies in reported IC₅₀ values for kinase inhibition assays?

Q. Advanced

  • Standardize assay conditions :
    • ATP concentration : Use 10 μM ATP to mimic physiological levels .
    • Enzyme source : Compare recombinant vs. native kinases (e.g., EGFR from E. coli vs. mammalian cells) .
  • Data normalization : Use Z-factor scoring to validate assay robustness and minimize false positives .

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